molecular formula C9H11FN4 B13203159 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine

4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine

Cat. No.: B13203159
M. Wt: 194.21 g/mol
InChI Key: HKWFCVUHNYCCNR-UHFFFAOYSA-N
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Description

4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine is a chemical compound with the molecular formula C9H11FN4 It is a derivative of imidazolidine and benzene, featuring a fluorine atom and an imidazolidin-2-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine typically involves the reaction of 4-fluoro-1,3-diaminobenzene with imidazolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as a metal catalyst and an organic solvent like dimethylformamide. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding imidazolidin-2-one derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazolidin-2-ylidene derivatives.

Scientific Research Applications

4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine involves its interaction with specific molecular targets. The fluorine atom and imidazolidin-2-ylidene group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,4-diamine
  • 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,2-diamine
  • 4-Fluoro-N1-(imidazolidin-2-ylidene)benzene-1,3-diamine derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both fluorine and imidazolidin-2-ylidene groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H11FN4

Molecular Weight

194.21 g/mol

IUPAC Name

1-N-(4,5-dihydro-1H-imidazol-2-yl)-4-fluorobenzene-1,3-diamine

InChI

InChI=1S/C9H11FN4/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4,11H2,(H2,12,13,14)

InChI Key

HKWFCVUHNYCCNR-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC(=C(C=C2)F)N

Origin of Product

United States

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